molecular formula C11H11N3O B1467297 1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1489397-20-7

1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1467297
CAS No.: 1489397-20-7
M. Wt: 201.22 g/mol
InChI Key: ZJKUUUYLEGFPKN-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a dimethylphenyl group attached to the triazole ring, along with an aldehyde functional group at the 4-position of the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts. The general synthetic route can be summarized as follows:

    Preparation of Azide: The starting material, 2,3-dimethylphenylamine, is converted to the corresponding azide using sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

    Formylation: The resulting triazole is subjected to formylation using a formylating agent such as Vilsmeier-Haack reagent to introduce the aldehyde group at the 4-position.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as chromatography for the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 1-(2,3-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid.

    Reduction: 1-(2,3-Dimethylphenyl)-1H-1,2,3-triazole-4-methanol.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals or as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins. These interactions can modulate the activity of the target protein, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dimethylphenyl)-1H-1,2,3-triazole-4-methanol: Similar structure but with a primary alcohol instead of an aldehyde group.

    1-(2,3-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    1-(2,3-Dimethylphenyl)-1H-1,2,3-triazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

Uniqueness

1-(2,3-Dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of the aldehyde group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8-4-3-5-11(9(8)2)14-6-10(7-15)12-13-14/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKUUUYLEGFPKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C=C(N=N2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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